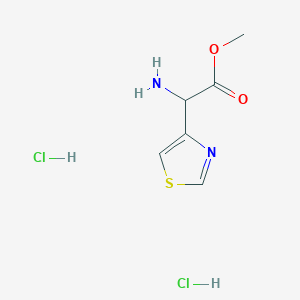

2-氨基-2-(1,3-噻唑-4-基)乙酸甲酯;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is a chemical compound with the CAS Number: 2375268-60-1 . It is a powder at room temperature . It has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides as antibacterial agents against S. aureus, E. coli, P. aeruginosa, and K. pneumonia .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, which include “Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride”, has been reported in the literature . The compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is 245.13 . More detailed information about its molecular structure might be found in the referenced material safety data sheet .Chemical Reactions Analysis

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” has been used as a reactant in the preparation of N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamides . More detailed information about its chemical reactions might be found in the referenced sources .Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is a powder at room temperature . Its molecular weight is 245.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 307.3±17.0 °C at 760 mmHg, and a melting point of 112-116ºC (lit.) .科学研究应用

合成和药理应用

2-氨基-2-(1,3-噻唑-4-基)乙酸甲酯衍生物已被合成并研究其潜在的药理活性。例如,衍生物已被探索为降压α-阻断剂,一些化合物由于其良好的活性和低毒性而在药理筛选试验中显示出有希望的结果 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。此外,由该化学物质合成的化合物已显示出抗肿瘤和抗丝虫病活性,特别是在抑制白血病细胞增殖和对 Acanthocheilonema viteae 成虫表现出显着的体内活性方面 (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993)。

缓蚀

2-氨基-2-(1,3-噻唑-4-基)乙酸甲酯;二盐酸盐也已被评估其作为缓蚀剂的应用,特别是对于 HCl 溶液中的低碳钢。电化学研究表明,该化合物的衍生物可以显着抑制腐蚀,将这种作用归因于对金属表面强烈的吸附和保护性屏障的形成,从而防止腐蚀 (Yüce, Mert, Kardaş, & Yazıcı, 2014)。

用于治疗应用的酶抑制

对 2-氨基-2-(1,3-噻唑-4-基)乙酸甲酯;二盐酸盐应用的进一步研究包括对其衍生物作为酶抑制剂的研究。例如,由该化合物衍生的新型乙基 2-[芳基(噻唑-2-基)氨基]乙酸酯被合成,并显示出对 α-葡萄糖苷酶和 β-葡萄糖苷酶的显着抑制作用,表明在管理糖尿病和与酶功能障碍相关的其他疾病中具有潜在的治疗应用 (Babar et al., 2017)。

抗菌剂

2-氨基-2-(1,3-噻唑-4-基)乙酸甲酯;二盐酸盐的衍生物也因其抗菌特性而被探索。由该化学物质合成的化合物已对各种病原菌和真菌菌株表现出中等活性,表明其作为抗菌剂的潜力 (Sah, Bidawat, Seth, & Gharu, 2014)。

作用机制

Target of Action

The primary target of Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride interacts with its target enzyme, leading to inhibition of the enzyme’s activity . The compound shows a high binding affinity to the enzyme, acting as an antagonist .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This disruption affects the integrity of the bacterial cell wall, leading to potential cell lysis and death .

Result of Action

The compound’s action results in significant antibacterial and antifungal potential . It exhibits inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also shows antifungal potential against Candida glabrata and Candida albicans .

安全和危害

“Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)5(7)4-2-11-3-8-4;;/h2-3,5H,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSHITDKSZJTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)

![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)